molecular formula C14H11FN4O2S B2502638 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 953228-57-4

2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2502638
CAS No.: 953228-57-4
M. Wt: 318.33
InChI Key: BKRHDFIZIJUTRE-UHFFFAOYSA-N
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Description

2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. For instance, 4-fluorobenzonitrile can be converted to its corresponding nitrile oxide, which then reacts with an appropriate alkyne to form the isoxazole ring.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative, such as an acyl chloride, under acidic conditions.

    Coupling of the Two Rings: The isoxazole and thiadiazole rings are then coupled through an acetamide linkage. This can be achieved by reacting the isoxazole derivative with an acylating agent, such as acetyl chloride, followed by reaction with the thiadiazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic aromatic substitution can occur on the fluorophenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts such as iron(III) chloride (FeCl3) can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or alcohols, depending on the specific functional groups reduced.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific biological pathways, offering possibilities for the treatment of diseases such as cancer, infections, or inflammatory conditions.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its synthesis and functionalization can lead to the creation of products with enhanced properties and applications.

Mechanism of Action

The mechanism of action of 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide depends on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, altering their activity. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor’s function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Similar structure but with a chlorine atom instead of fluorine.

    2-(5-(4-methylphenyl)isoxazol-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Similar structure but with a methyl group instead of fluorine.

    2-(5-(4-nitrophenyl)isoxazol-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Similar structure but with a nitro group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, alter its lipophilicity, and affect its binding affinity to biological targets, making it unique compared to its analogs.

Properties

IUPAC Name

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4O2S/c1-8-17-18-14(22-8)16-13(20)7-11-6-12(21-19-11)9-2-4-10(15)5-3-9/h2-6H,7H2,1H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRHDFIZIJUTRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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